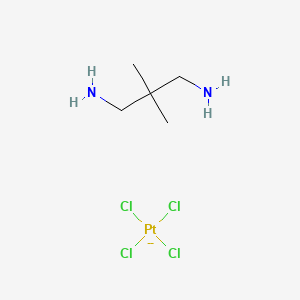
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum is an organoplatinum compound with the molecular formula C5H12Cl4N2Pt. This compound is notable for its unique structure, which includes a platinum center coordinated to four chloride ions and a bidentate ligand, 2,2-dimethyl-1,3-propanediamine. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum typically involves the reaction of platinum(IV) chloride with 2,2-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include phosphines, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties. It is investigated for its ability to interact with DNA and proteins, which could lead to the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential use in chemotherapy and other medical treatments due to its ability to form stable complexes with biological molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other organoplatinum compounds .
Mechanism of Action
The mechanism of action of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum can be compared with other organoplatinum compounds such as:
Cisplatin: A widely used chemotherapy drug with a similar mechanism of action involving DNA binding.
Carboplatin: Another chemotherapy agent with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, known for its unique oxalate ligand .
The uniqueness of Tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N’)platinum lies in its specific ligand structure, which can influence its reactivity and biological activity compared to other platinum compounds.
Properties
CAS No. |
72968-10-6 |
|---|---|
Molecular Formula |
C5H14Cl4N2Pt-2 |
Molecular Weight |
439.1 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diamine;tetrachloroplatinum(2-) |
InChI |
InChI=1S/C5H14N2.4ClH.Pt/c1-5(2,3-6)4-7;;;;;/h3-4,6-7H2,1-2H3;4*1H;/q;;;;;+2/p-4 |
InChI Key |
NJVYQKSGIYAWJB-UHFFFAOYSA-J |
SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
Canonical SMILES |
CC(C)(CN)CN.Cl[Pt-2](Cl)(Cl)Cl |
Synonyms |
cis-platinum-2,2-dimethyl-1,3-diaminopropane tetrachloride cis-Pt(2,2-dimethyl-1,3-diaminopropane)tetrachloride Pt(IV)(DMDAP)Cl4 tetrachloro(2,2-dimethyl-1,3-propanediamine-N,N')platinum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















